Carcinogenic Potency (TD50) Comparison: 2-Amino-4-nitrophenolate vs. 4-Amino-2-nitrophenol vs. 2-Amino-5-nitrophenol
The carcinogenic potency of 2-amino-4-nitrophenolate, expressed as TD50 in rats, is 839 mg/kg/day [1]. In contrast, the isomer 4-amino-2-nitrophenol exhibits a TD50 of 309 mg/kg/day in mice [2], indicating a higher carcinogenic risk at lower doses. While a direct rat TD50 for 2-amino-5-nitrophenol is not available in the CPDB, its documented tumorigenicity in rodent bioassays confirms its carcinogenic hazard [3][4].
| Evidence Dimension | Carcinogenic potency (TD50) |
|---|---|
| Target Compound Data | 839 mg/kg/day (rat) |
| Comparator Or Baseline | 4-Amino-2-nitrophenol: 309 mg/kg/day (mouse); 2-Amino-5-nitrophenol: Carcinogenic (positive rodent bioassay) |
| Quantified Difference | 2-Amino-4-nitrophenolate's TD50 is >2.7× higher than 4-amino-2-nitrophenol's (mouse), indicating lower potency. |
| Conditions | Chronic oral gavage studies; TD50 calculated per CPDB methodology. |
Why This Matters
Procurement decisions for applications with human exposure (e.g., cosmetics) must prioritize the isomer with the most favorable toxicological profile to meet regulatory safety standards.
- [1] Carcinogenic Potency Database (CPDB). (2007). 2-Amino-4-nitrophenol (CAS 99-57-0) Cancer Test Summary. Retrieved from https://files.toxplanet.com/cpdb/chempages/2-AMINO-4-NITROPHENOL.html. View Source
- [2] Carcinogenic Potency Database (CPDB). (2007). 4-Amino-2-nitrophenol (CAS 119-34-6) Cancer Test Summary. Retrieved from https://www.cpdb.thomas-slone.org/chempages/4-AMINO-2-NITROPHENOL.html. View Source
- [3] Ohnishi, S., Murata, M., & Kawanishi, S. (1998). Metal-mediated oxidative DNA damage induced by nitro-2-aminophenols. Cancer Letters, 126(1), 67–74. https://doi.org/10.1016/S0304-3835(97)00533-8. View Source
- [4] National Toxicology Program (NTP). (1988). Toxicology and carcinogenesis studies of 2-amino-5-nitrophenol (CAS No. 121-88-0) in F344/N rats and B6C3F1 mice (gavage studies). NTP Technical Report No. 334. View Source
